2-Amino-4-(piperidin-1-yl)butanamide
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Overview
Description
2-Amino-4-(piperidin-1-yl)butanamide is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(piperidin-1-yl)butanamide typically involves the reaction of 4-piperidone with an appropriate amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(piperidin-1-yl)butanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(piperidin-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(piperidin-1-yl)pyridine
- 2,2-Diphenyl-4-(piperidin-1-yl)butanamide
- 4-(Piperidin-1-yl)pyridine derivatives
Uniqueness
2-Amino-4-(piperidin-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-amino-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C9H19N3O/c10-8(9(11)13)4-7-12-5-2-1-3-6-12/h8H,1-7,10H2,(H2,11,13) |
InChI Key |
QHHQODOESHINSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C(=O)N)N |
Origin of Product |
United States |
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